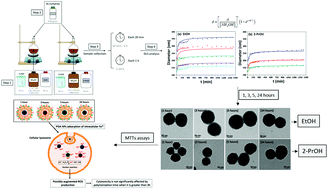Insight into the influence of the polymerization time of polydopamine nanoparticles on their size, surface properties and nanomedical applications†
Polymer Chemistry Pub Date: 2021-12-07 DOI: 10.1039/D1PY01473K
Abstract
In the last decade, novel strategies to synthesize polydopamine nanoparticles (PDA NPs) have been continuously developed owing to the applications of this synthetic melanin analog in nanotechnology. However, producing them on a large scale continues to be a challenge and, to achieve this purpose, the ability to control and predict PDA NP size and morphology is essential. For this reason, in this work, the formation kinetics of PDA NPs produced by dopamine oxidative polymerization were analyzed as a function of the alkalinity degree (ammonium hydroxide concentration) and the type of alcohol (ethanol or 2-propanol) used in the synthesis medium. It was found that PDA NPs underwent nucleation/growth during polymerization, and a simple mathematical model was proposed to predict PDA NP diameter depending on the reaction time and the alkalinity degree. Moreover, with the aim of optimizing the reaction time without altering the main physicochemical properties, PDA NPs obtained after four different times (1, 3, 5 and 24 hours) were characterized. It was shown that reducing the PDA NP synthesis time from 24 to 3 hours was possible without altering either their Fe3+-chelation capacity or their antineoplastic activity, which are two of the properties that make them a revelant material for nanomedicine studies.

Recommended Literature
- [1] Toxicity of nanoplastics to zooplankton is influenced by temperature, salinity, and natural particulate matter†
- [2] A novel spiro-annulated benzimidazole host for highly efficient blue phosphorescent organic light-emitting devices†
- [3] Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions using Raman optical activity spectroscopy and DFT calculations†
- [4] Front cover
- [5] Highly efficient synthesis of cyclic carbonates from epoxides catalyzed by salen aluminum complexes with built-in “CO2 capture” capability under mild conditions
- [6] Micromolding of solvent resistant microfluidic devices†‡
- [7] Back cover
- [8] Structure and dynamics of gold nanoparticles decorated with chitosan–gentamicin conjugates: ReaxFF molecular dynamics simulations to disclose drug delivery†
- [9] Bis(imino)phenoxide complexes of aluminium
- [10] Isolation and characterisation of Cs-symmetry C60Me5O2OH, the first methylated fullerenol; a bis-epoxide with two oxygens in a pentagonal ring










